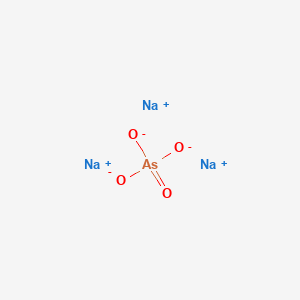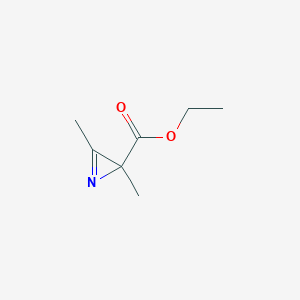
Ethyl 2,3-dimethylazirine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,3-dimethylazirine-2-carboxylate, also known as EDAC, is a chemical compound that has been widely used in scientific research. It is a cyclic aziridine derivative that is commonly used as a coupling agent in bioconjugation reactions. EDAC has been extensively studied for its ability to covalently link carboxylic acid groups to amines or other nucleophilic groups.
Wirkmechanismus
Ethyl 2,3-dimethylazirine-2-carboxylate works by activating carboxylic acid groups, which then react with amines or other nucleophilic groups to form stable amide bonds. This reaction is known as carbodiimide coupling and is widely used in bioconjugation reactions. Ethyl 2,3-dimethylazirine-2-carboxylate is a water-soluble carbodiimide, which makes it suitable for use in aqueous environments.
Biochemische Und Physiologische Effekte
Ethyl 2,3-dimethylazirine-2-carboxylate is a non-toxic compound that has no known physiological effects. It is stable under a wide range of pH and temperature conditions, which makes it suitable for use in a variety of biological systems. Ethyl 2,3-dimethylazirine-2-carboxylate has been shown to be effective in coupling a wide range of biomolecules, including small molecules, peptides, and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl 2,3-dimethylazirine-2-carboxylate is its versatility. It can be used to couple a wide range of biomolecules to surfaces, nanoparticles, and other molecules. Ethyl 2,3-dimethylazirine-2-carboxylate is also easy to use and can be activated in aqueous environments. However, Ethyl 2,3-dimethylazirine-2-carboxylate has some limitations. It can be sensitive to pH and temperature conditions, and its coupling efficiency can be affected by the presence of other functional groups in the reaction mixture.
Zukünftige Richtungen
There are several future directions for Ethyl 2,3-dimethylazirine-2-carboxylate research. One area of interest is the development of new coupling agents that are more efficient and have fewer limitations than Ethyl 2,3-dimethylazirine-2-carboxylate. Another area of interest is the use of Ethyl 2,3-dimethylazirine-2-carboxylate in the synthesis of new materials, such as bioactive polymers and hydrogels. Finally, Ethyl 2,3-dimethylazirine-2-carboxylate could be used in the development of new diagnostic and therapeutic agents, such as targeted drug delivery systems and imaging agents.
Conclusion
In conclusion, Ethyl 2,3-dimethylazirine-2-carboxylate is a versatile and widely used coupling agent in scientific research. It has been extensively studied for its ability to covalently link carboxylic acid groups to amines or other nucleophilic groups. Ethyl 2,3-dimethylazirine-2-carboxylate has no known physiological effects and is stable under a wide range of pH and temperature conditions. It has advantages and limitations for lab experiments and has several future directions for research.
Synthesemethoden
Ethyl 2,3-dimethylazirine-2-carboxylate is synthesized by reacting ethyl chloroformate with 2,3-dimethylaziridine in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields a white solid product that can be purified by recrystallization. The chemical structure of Ethyl 2,3-dimethylazirine-2-carboxylate has been confirmed by NMR and mass spectrometry analysis.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,3-dimethylazirine-2-carboxylate has been widely used in scientific research as a coupling agent for bioconjugation reactions. It has been used to covalently link proteins, peptides, and other biomolecules to surfaces, nanoparticles, and other molecules. Ethyl 2,3-dimethylazirine-2-carboxylate has also been used in the synthesis of dendrimers, which are highly branched macromolecules that have potential applications in drug delivery and imaging.
Eigenschaften
CAS-Nummer |
14369-89-2 |
|---|---|
Produktname |
Ethyl 2,3-dimethylazirine-2-carboxylate |
Molekularformel |
C7H11NO2 |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
ethyl 2,3-dimethylazirine-2-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-4-10-6(9)7(3)5(2)8-7/h4H2,1-3H3 |
InChI-Schlüssel |
KKULBWQWJAGWFK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C(=N1)C)C |
Kanonische SMILES |
CCOC(=O)C1(C(=N1)C)C |
Synonyme |
2H-Azirine-2-carboxylicacid,2,3-dimethyl-,ethylester(8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



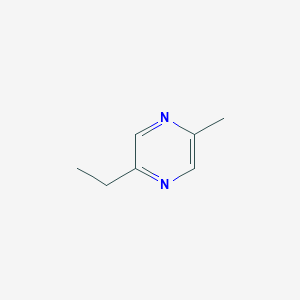

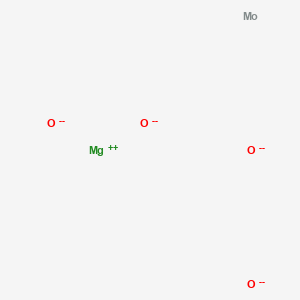
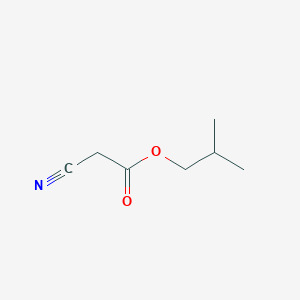
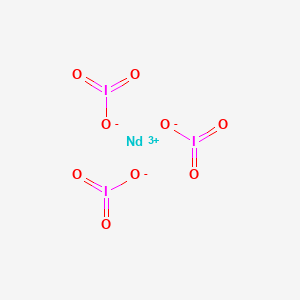
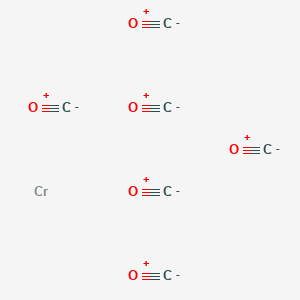
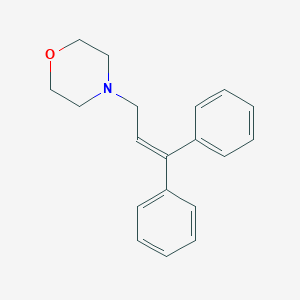


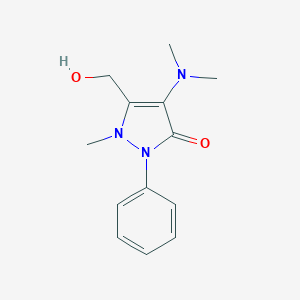
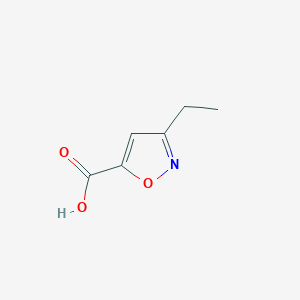
![3-Bromo-2-methylbenzo[b]thiophene](/img/structure/B82513.png)
